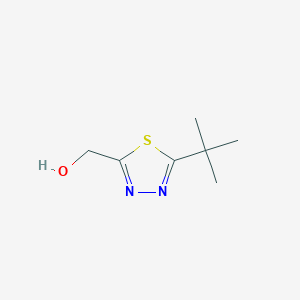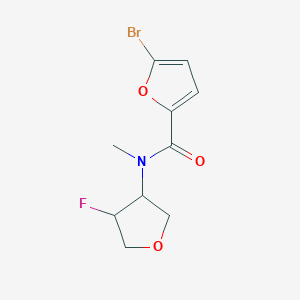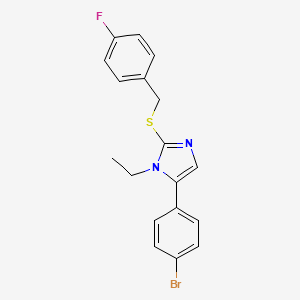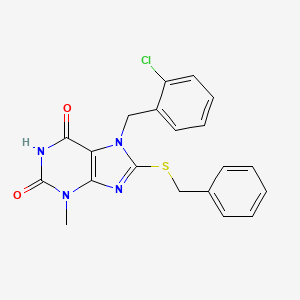![molecular formula C16H23N3O3S B2745373 1-(((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 2034238-04-3](/img/structure/B2745373.png)
1-(((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one . These compounds are important derivatives of a corresponding biheteroaromatic system due to their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds .
Synthesis Analysis
Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .
Molecular Structure Analysis
The InChI code for 6,7-Dihydropyrazolo[1,5-a]pyridin-4(5H)-one is 1S/C7H8N2O/c10-7-2-1-5-9-6(7)3-4-8-9/h3-4H,1-2,5H2 . This might give some insights into the structure of the compound you’re interested in.
Scientific Research Applications
Synthesis and Antibacterial Evaluation
A study focused on synthesizing novel heterocyclic compounds containing a sulfonamido moiety, aiming to explore their use as antibacterial agents. Various derivatives were produced and evaluated for their antibacterial activity, revealing that eight compounds exhibited high activities (Azab et al., 2013).
Bioactivity of Pyrazole Derivatives
Another research synthesized 1H-pyrazole derivatives bearing an aryl sulfonate moiety and screened them for anti-inflammatory and antimicrobial activities. Some compounds displayed potent anti-inflammatory effects, with a majority active against both Gram-positive and Gram-negative bacterial strains (Kendre et al., 2013).
Antibacterial Activities of Pyrazole Carboxylic Acid Derivatives
Further exploration into derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid highlighted their synthesis and subsequent testing for antibacterial activities. The sulfamide derivative in this series was particularly effective against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).
Asymmetric Nazarov Cyclization
Research on a chiral tetrahydro-γ-pyranonecarboxylate ester explored its application in asymmetric Nazarov cyclization, demonstrating the compound's structural and conformational properties (Bond et al., 1994).
Synthesis and Evaluation of Cyclooxygenase-2 Inhibitors
A sulfonamide-containing 1,5-diarylpyrazole series was synthesized and evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), both in vitro and in vivo. This series led to the identification of potent and selective COX-2 inhibitors, contributing significantly to the development of new therapeutic agents (Penning et al., 1997).
Antimicrobial Activity of Pyrazoline and Pyrazole Derivatives
The synthesis of 2-pyrazolines and new pyrazoline derivatives bearing benzenesulfonamide moieties was conducted to assess their antimicrobial activity. Some derivatives showed promising activity against various bacterial species and a yeast-like fungus, indicating their potential as antimicrobial agents (Hassan, 2013).
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a G-protein-coupled receptor that plays a key role in several brain functions .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . Allosteric modulators bind to a site on the receptor separate from the active site, influencing receptor activity indirectly. As a negative modulator, this compound reduces the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain .
Biochemical Pathways
The mGluR2 receptors are involved in the modulation of synaptic transmission and neuronal excitability in the CNS by binding to glutamate . This binding activates the receptor to engage intracellular signaling partners, leading to various cellular events . The modulation of these pathways by the compound can influence various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .
Pharmacokinetics
A related compound demonstrated improved plasma exposure compared to its acyclic counterpart
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a negative allosteric modulator of mGluR2. By reducing the receptor’s response to glutamate, it can potentially influence various neurological disorders . For instance, antagonists and negative allosteric modulators of mGluR2 have shown potential for the treatment of mood disorders and cognitive or memory dysfunction .
properties
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonylmethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-15(2)12-3-5-16(15,14(20)9-12)11-23(21,22)18-7-8-19-13(10-18)4-6-17-19/h4,6,12H,3,5,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDAXGXVAOXQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCN4C(=CC=N4)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2745290.png)
![N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2745292.png)

![N-(3-acetyl-7-oxo-6-prop-2-enylspiro[1,3,4-thiadiazoline-2,3'-indoline]-5-yl)a cetamide](/img/structure/B2745295.png)
![ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2745296.png)
![2-Methyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2745297.png)
![N-[4-(acetylsulfamoyl)phenyl]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B2745299.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2745300.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2745304.png)
![3-((5-((3-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2745306.png)


![N-(4-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745310.png)
